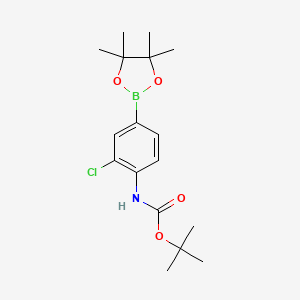
Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BClNO4 and its molecular weight is 353.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following details:
- Molecular Formula : C17H25BClNO4
- Molecular Weight : 353.65 g/mol
- CAS Number : 330794-10-0
- IUPAC Name : tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer progression. For instance, compounds with similar structural motifs have been reported to bind effectively to CDK6 and CDK4 kinases .
- Mechanism of Action : The mechanism often involves the interaction with specific protein domains that regulate cell proliferation and survival pathways. This interaction leads to the inhibition of tumor growth in vitro and in vivo .
Other Biological Activities
In addition to anticancer properties:
- Antimicrobial Activity : Some studies suggest that related compounds may possess antimicrobial properties against various bacterial strains .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This could be beneficial in treating metabolic disorders or enhancing drug metabolism .
Case Study 1: Antitumor Activity
A study conducted on a series of carbamate derivatives demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The compound showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Kinase Inhibition
Another study highlighted the ability of this compound to selectively inhibit CDK6 over other kinases. This selectivity is crucial for reducing side effects associated with broad-spectrum kinase inhibitors.
Properties
IUPAC Name |
tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWETUPVLWRHMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














